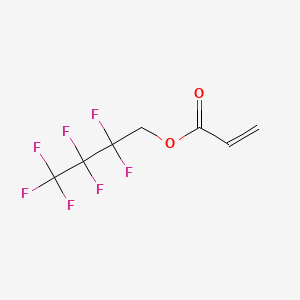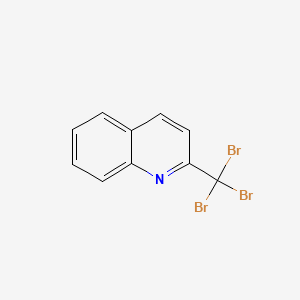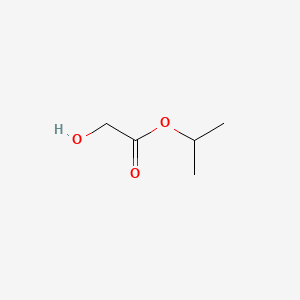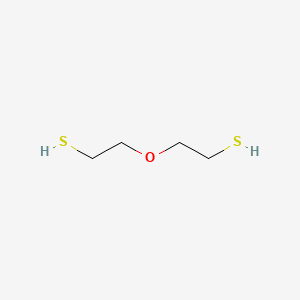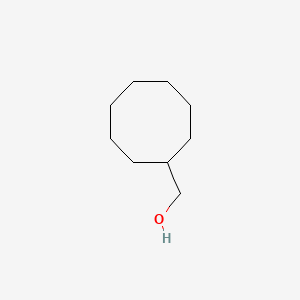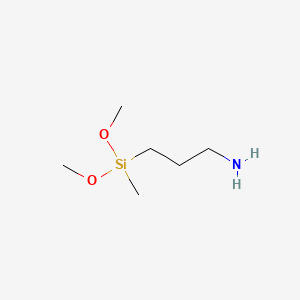
p-クロロフェニルクロロメチルスルホン
概要
説明
p-Chlorophenyl chloromethyl sulfone: This compound is a sulfone derivative that contains a chlorine and a chloromethyl group attached to a benzene ring.
科学的研究の応用
Chemistry: p-Chlorophenyl chloromethyl sulfone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, p-Chlorophenyl chloromethyl sulfone is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Its unique chemical structure allows for the design of novel drug candidates.
Industry: In the industrial sector, p-Chlorophenyl chloromethyl sulfone is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
Target of Action
Related compounds such as chlorphenesin and parachlorophenol have been shown to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It’s known that related compounds like Chlorphenesin and Parachlorophenol act in the CNS . The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation .
Biochemical Pathways
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials .
Pharmacokinetics
Related compounds like chlorphenesin are rapidly and completely absorbed . The metabolism of Chlorphenesin is hepatic, with 85% of a dose excreted within 24 hours as the glucuronide metabolite .
Result of Action
Sulfones are known to be versatile synthetic intermediates in organic chemistry, and molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Action Environment
It’s known that the stability of related compounds can be influenced by factors such as moisture .
生化学分析
Biochemical Properties
p-Chlorophenyl chloromethyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with microsomal enzymes, which are involved in the metabolism of endogenous and exogenous substances. The compound induces microsomal enzyme proliferation, leading to increased rates of biotransformation of various chemicals . This interaction enhances the clearance of exogenous organic substances and may contribute to toxicologic tolerance to repeated exposures.
Cellular Effects
p-Chlorophenyl chloromethyl sulfone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce enzyme activity, leading to changes in metabolic processes within the cell . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of p-Chlorophenyl chloromethyl sulfone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to microsomal enzymes, leading to their activation and subsequent increase in metabolic activity . This activation results in the enhanced clearance of various chemicals from the body. Additionally, p-Chlorophenyl chloromethyl sulfone can inhibit certain enzymes, leading to alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Chlorophenyl chloromethyl sulfone change over time. The compound exhibits stability and undergoes degradation, which can influence its long-term effects on cellular function. Studies have shown that the compound’s activity can persist for several days, with gradual degradation over time . Long-term exposure to p-Chlorophenyl chloromethyl sulfone can lead to sustained changes in enzyme activity and cellular metabolism.
Dosage Effects in Animal Models
The effects of p-Chlorophenyl chloromethyl sulfone vary with different dosages in animal models. At lower doses, the compound induces enzyme activity and enhances metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including liver toxicity and alterations in cellular function . Threshold effects have been observed, where the compound’s impact on enzyme activity and metabolism becomes more pronounced at specific dosage levels.
Metabolic Pathways
p-Chlorophenyl chloromethyl sulfone is involved in various metabolic pathways, including oxidation and conjugation reactions. The compound undergoes S-oxidation and ring-oxidation, leading to the formation of metabolites that are further conjugated with sulfate or glucuronide . These metabolic pathways enhance the clearance of the compound from the body and contribute to its overall pharmacokinetic behavior.
Transport and Distribution
Within cells and tissues, p-Chlorophenyl chloromethyl sulfone is transported and distributed through interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its effects on enzyme activity and metabolism . Its distribution within tissues can influence its overall pharmacological and toxicological properties.
Subcellular Localization
The subcellular localization of p-Chlorophenyl chloromethyl sulfone is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows p-Chlorophenyl chloromethyl sulfone to interact with specific enzymes and proteins, leading to changes in cellular function and metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenyl chloromethyl sulfone typically involves the chloromethylation of p-chlorophenyl sulfone. This can be achieved through the reaction of p-chlorophenyl sulfone with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of p-Chlorophenyl chloromethyl sulfone often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions:
Oxidation: p-Chlorophenyl chloromethyl sulfone can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of p-Chlorophenyl chloromethyl sulfone can lead to the formation of sulfides.
Substitution: The chloromethyl group in p-Chlorophenyl chloromethyl sulfone can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups.
類似化合物との比較
p-Chlorophenyl sulfone: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
p-Chlorophenyl methyl sulfone: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness: p-Chlorophenyl chloromethyl sulfone is unique due to the presence of both the chloromethyl and sulfone groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1-chloro-4-(chloromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOGOJANGOKVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208154 | |
| Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-04-4 | |
| Record name | 1-Chloro-4-[(chloromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5943-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauseto-Neu | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-[(chloromethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorophenyl chloromethyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5L6B8BQ2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


